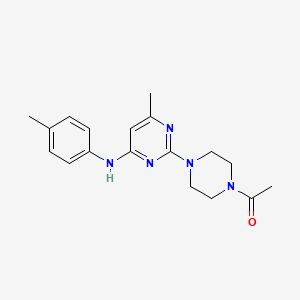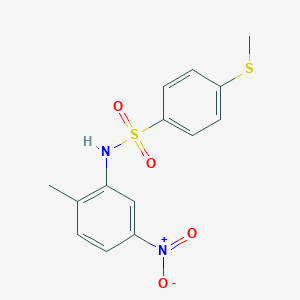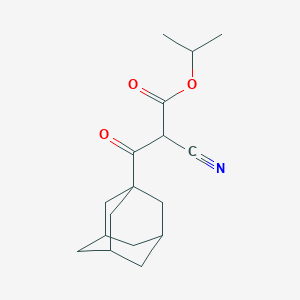
2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine, also known as AG-014699, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition has been shown to have therapeutic potential in cancer treatment.
Mécanisme D'action
2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine works by inhibiting the activity of PARP, an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine has been shown to be highly selective for PARP-1 and PARP-2, two isoforms of the enzyme that are involved in DNA repair.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to improve glucose metabolism in animal models. These effects may have implications for the treatment of other diseases, such as diabetes and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. Its selectivity for PARP-1 and PARP-2 may limit its usefulness in studying other isoforms of the enzyme, and its effects on DNA repair may complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine. One area of interest is the development of combination therapies that include 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine and other chemotherapeutic agents. Another area of interest is the study of the effects of 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine on other diseases, such as diabetes and inflammatory disorders. Finally, there is ongoing research on the development of new PARP inhibitors with improved selectivity and efficacy.
Méthodes De Synthèse
2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine can be synthesized through a multi-step process involving the reaction of 4-methylbenzoyl chloride with piperazine, followed by the reaction of the resulting compound with 6-methylpyrimidine-4-amine. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine has been extensively studied for its potential use in cancer treatment. It has been shown to be particularly effective in tumors with defects in DNA repair pathways, such as those with BRCA mutations. 2-(4-acetyl-1-piperazinyl)-6-methyl-N-(4-methylphenyl)-4-pyrimidinamine has also been studied in combination with other chemotherapeutic agents, such as temozolomide and carboplatin, and has shown promising results in clinical trials.
Propriétés
IUPAC Name |
1-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-4-6-16(7-5-13)20-17-12-14(2)19-18(21-17)23-10-8-22(9-11-23)15(3)24/h4-7,12H,8-11H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZHUMFMNMFOOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-5-(methoxymethyl)-N-methyl-2-furamide](/img/structure/B5037479.png)
![2-(allylthio)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5037484.png)
![4-[2-fluoro-5-(4-morpholinylcarbonyl)-4-nitrophenyl]morpholine](/img/structure/B5037494.png)
![1-(4-bromophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrochloride](/img/structure/B5037499.png)
![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(1H-pyrazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine](/img/structure/B5037504.png)

![N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5037513.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5037523.png)
![N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide](/img/structure/B5037539.png)
![4-[2-(4-isobutylphenyl)propanoyl]morpholine](/img/structure/B5037548.png)

![4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-bromophenyl acetate](/img/structure/B5037566.png)
![ethyl 4-[(4-methoxyphenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5037569.png)